![molecular formula C8H8N4OS B1332208 5-(2-thienyl)-1H-pyrazole-3-carbohydrazide CAS No. 92352-25-5](/img/structure/B1332208.png)
5-(2-thienyl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the ring closure reaction of chalcones with thiosemicarbazide or semicarbazide in an alcoholic basic medium or other suitable conditions . For instance, the synthesis of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides was achieved through this method . Another approach is the Amberlyst-15 mediated synthesis, which is an effective protocol for the synthesis of thienyl-pyrazoles through 3+2 annulations . These methods provide a variety of pyrazole derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, Mass, and elemental analyses . Additionally, single-crystal X-ray diffraction studies provide detailed insights into the crystal system, space group, and unit cell parameters, as well as the nature of intermolecular contacts through Hirshfeld surface analysis . These analyses are crucial for understanding the three-dimensional arrangement and potential interaction sites of the molecules.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions to form new heterocyclic derivatives . The reactivity of carbohydrazides and carbonylazides of pyrazolo[3,4-b]pyridines, for example, has been explored to synthesize new compounds, with some unexpected behaviors observed during these reactions . These reactions expand the chemical diversity and potential applications of pyrazole-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as methoxy or hydroxy groups can affect the compound's solubility, melting point, and stability . The crystal structure analysis provides additional information on the hydrogen bonding interactions, which can influence the compound's physical properties and its interaction with biological targets .
Biological Activity Analysis
Pyrazole derivatives exhibit a range of biological activities, including antidepressant, anti-inflammatory, and anticancer properties . For example, certain derivatives have shown significant antidepressant activity in preclinical evaluations, reducing immobility time in animal models . Others have demonstrated potent inhibition of Phospholipase A2, an enzyme involved in inflammatory processes . Additionally, some pyrazole-5-carbohydrazide N-glycosides have been found to induce autophagy in lung cancer cells, highlighting their potential as anticancer agents . The antimicrobial activity of new pyrazoles and thieno[2,3-c]pyrazoles has also been investigated, with some compounds exhibiting antibacterial and antifungal effects .
Scientific Research Applications
Antimicrobial Activities
5-(2-thienyl)-1H-pyrazole-3-carbohydrazide and its derivatives have been extensively researched for their antimicrobial properties. Studies have shown these compounds to exhibit moderate to high antimicrobial activity against a variety of microorganisms, including Aspergillus fumigatus, Geotrichum candidum, Syncephalastrum racemosum (fungi), Candida albicans (yeast fungus), Staphylococcus aureus, Bacillus subtilis (Gram-positive bacteria), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative bacteria) (Aly, 2016). Additionally, these compounds have demonstrated promising inhibition of DNA gyrase, a key enzyme in bacterial DNA replication (Sun et al., 2013).
Anti-inflammatory and Antioxidant Properties
Compounds derived from this compound have shown significant anti-inflammatory and antioxidant activities. For example, certain derivatives were found to be effective cyclooxygenase inhibitors, suggesting their potential in treating inflammation-related disorders (Mahajan et al., 2016). Other studies have highlighted their role as potent antioxidant and antitumor agents, indicating their relevance in cancer research and treatment (El Sadek et al., 2014).
Potential in Cancer Research
Some derivatives of this compound have been studied for their effects on cancer cells. For instance, certain N-glycoside derivatives induced autophagy in A549 lung cancer cells, demonstrating their potential as therapeutic agents in cancer treatment (Lian et al., 2009).
Synthesis and Characterization
The synthesis and characterization of various derivatives of this compound have been an area of active research. Different methods have been employed to synthesize these compounds, and their structures have been confirmed using various analytical techniques (Abdel-Wahab & El-Ahl, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with a thiophene moiety have been reported to exhibit diverse biological efficiency . They have been associated with anti-inflammatory and antioxidant activities .
Mode of Action
It’s worth noting that compounds with a thiophene moiety have been reported to exhibit anti-inflammatory and antioxidant activities .
Biochemical Pathways
Given its reported anti-inflammatory and antioxidant activities , it can be inferred that the compound may influence pathways related to inflammation and oxidative stress.
Result of Action
The compound’s reported anti-inflammatory and antioxidant activities suggest that it may modulate inflammatory responses and oxidative stress at the molecular and cellular levels .
properties
IUPAC Name |
5-thiophen-2-yl-1H-pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c9-10-8(13)6-4-5(11-12-6)7-2-1-3-14-7/h1-4H,9H2,(H,10,13)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJCTDRHIVSVRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901215091 |
Source
|
Record name | 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901215091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92352-25-5 |
Source
|
Record name | 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92352-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901215091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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